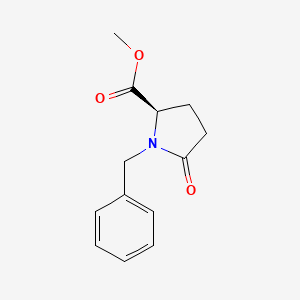

![molecular formula C12H22O11 B583980 [1-13Cfru]蔗糖 CAS No. 154368-11-3](/img/structure/B583980.png)

[1-13Cfru]蔗糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

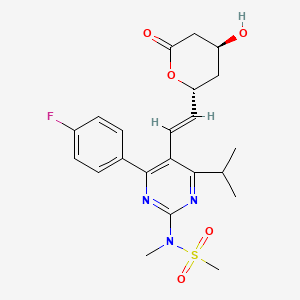

[1-13Cfru]sucrose is an isotopically labeled form of sucrose, which is used in a variety of scientific research applications. It is a carbon-13 enriched form of sucrose, which is produced through the fractional distillation of natural gas. This isotopic labeling has become increasingly important in the field of metabolic research, as it allows researchers to trace the metabolic pathways of the labeled sugar molecule.

科学研究应用

大鼠的吸收和代谢: [1-13Cfru]蔗糖用于比较大鼠中帕拉甜糖和蔗糖的代谢和吸收。研究发现,帕拉甜糖在体内的利用率与蔗糖相当 (Tonouchi 等人,2010).

植物中的蔗糖代谢: 植物中蔗糖代谢的研究突出了 [1-13Cfru]蔗糖在研究蔗糖生物合成和降解中涉及的调节酶中的作用 (Winter & Huber,2000).

蔗糖 6'-磷酸的合成: 一项关于蔗糖 6'-磷酸(植物蔗糖合成中的关键中间体)合成的研究,使用 [1-13Cfru]蔗糖进行分析和比较 (Kim & Behrman,1995).

蔗糖的 NMR 研究: 核磁共振 (NMR) 研究利用 [1-13Cfru]蔗糖来研究蔗糖的结构特性和相互作用,包括它与水溶液中金属的相互作用 (Rondeau 等人,2003).

代谢通量分析: 在谷氨酸棒杆菌中,[1-13Cfru]蔗糖被用来分析赖氨酸生产过程中的代谢通量,为工业生产过程提供了见解 (Wittmann 等人,2004).

溶液中的构象特性: 使用 [1-13Cfru]蔗糖研究了蔗糖在水溶液中的构象特性,重点是分子内氢键 (Bock & Lemieux,1982).

蔗糖分解代谢和转运: 研究了植物中蔗糖分解代谢和糖转运的分子调控,重点研究了蔗糖代谢中涉及的酶和转运蛋白的作用 (Li 等人,2017).

植物组织中蔗糖分布的成像: [1-13Cfru]蔗糖被用于一种定量绘制植物组织中蔗糖分布的方法中,从而更深入地了解糖的转运和分配途径 (Guendel 等人,2018).

作用机制

Target of Action

Sucrose-1-13Cfru, also known as [1-13Cfru]sucrose, is a biochemical used in proteomics research It’s known that sucrose, the unlabelled form of this compound, is involved in various biological processes, including energy production and storage, serving as a signal molecule, and participating in metabolic pathways .

Mode of Action

Sucrose is known to be hydrolyzed into glucose and fructose by the enzyme sucrase . These monosaccharides can then enter glycolysis and other metabolic pathways to provide energy for the cell .

Biochemical Pathways

Sucrose-1-13Cfru likely participates in similar biochemical pathways as sucrose. For instance, sucrose is involved in the synthesis of fructans, a type of carbohydrate that plays a significant role in energy storage . In the process of fructan synthesis, sucrose acts as a substrate for the enzyme sucrose:sucrose 1-fructosyltransferase (1-SST), which produces the trisaccharide 1-kestose .

Pharmacokinetics

It’s known that sucrose is well absorbed in the small intestine and rapidly metabolized . The 13C label in Sucrose-1-13Cfru allows for tracking the metabolic fate of the compound in biological systems.

Result of Action

The metabolism of sucrose, the unlabelled form of this compound, leads to the production of glucose and fructose, which are vital for energy production and other cellular processes .

Action Environment

The action, efficacy, and stability of Sucrose-1-13Cfru are likely influenced by various environmental factors. For instance, the compound is soluble in water and slightly soluble in alcohol . It’s recommended to be stored at 4°C , suggesting that temperature can affect its stability. The pH of the environment may also influence the compound’s action, as it can affect the activity of enzymes involved in sucrose metabolism .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMRCDWAGMRECN-CFRQQPCVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)[13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: Why is [1-13Cfru]sucrose a valuable tool in metabolic studies?

A: [1-13Cfru]sucrose, alongside its counterparts [1-13CFru]sucrose and [1-13CGlc]sucrose, provides a unique window into the metabolic pathways of microorganisms like Corynebacterium glutamicum []. By tracing the fate of the 13C label within the fructose molecule, researchers can decipher how sucrose is utilized, identifying key metabolic fluxes and potential bottlenecks.

Q2: What insights were gained from using [1-13Cfru]sucrose in the study on Corynebacterium glutamicum?

A: The study highlighted how C. glutamicum processes the fructose moiety of sucrose differently from the glucose portion []. While glucose was channeled entirely through the pentose phosphate pathway (PPP), fructose followed a more intricate route. After initial uptake and potential efflux, fructose was primarily phosphorylated by the fructose-specific phosphotransferase system and funneled into glycolysis as fructose-1,6-bisphosphate. This detailed understanding of metabolic flux distribution is crucial for optimizing lysine production in industrial settings using molasses, a sucrose-rich substrate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B583897.png)

![D-[1-2H]Mannose](/img/structure/B583905.png)

![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)